molecular formula C11H12FNO3 B100386 2-Acetamido-3-(4-fluorophenyl)propanoic acid CAS No. 17481-06-0

2-Acetamido-3-(4-fluorophenyl)propanoic acid

Cat. No. B100386
CAS RN: 17481-06-0
M. Wt: 225.22 g/mol
InChI Key: NRLBRFQYMSTLJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of different starting materials and reagents to introduce the desired functional groups. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, as described in one study, involves the use of chlorophenoxy compounds and acetamido linkages, which are similar to the fluoro and acetamido functionalities in 2-acetamido-3-(4-fluorophenyl)propanoic acid . Another study describes the synthesis of enantiomers of a compound with a fluoropyrimidinyl acetamido linkage, which showcases the use of fluorinated starting materials and chiral centers, relevant to the synthesis of chiral 2-acetamido-3-(4-fluorophenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetamido-3-(4-fluorophenyl)propanoic acid can be confirmed using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and mass spectrometry (ESI-MS) . Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular geometry and vibrational frequencies of these compounds . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the electronic structure, which are important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-acetamido-3-(4-fluorophenyl)propanoic acid. However, the synthesis of related compounds involves reactions such as esterification, hydrolysis, and amide bond formation, which are common in the synthesis of acetamido derivatives . These reactions are typically carried out under controlled conditions to achieve high yields and selectivity, especially when synthesizing chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-acetamido-3-(4-fluorophenyl)propanoic acid can be inferred from their synthesis and structural characterization. For example, the solubility, melting points, and specific rotations are determined experimentally, while computational methods can provide insights into properties like HOMO-LUMO energies, which are indicative of a compound's chemical reactivity and stability . Additionally, the interaction of these compounds with biological targets can be studied using software tools like Autodock to predict binding affinities and modes of action .

Scientific Research Applications

Antitumor Activities

  • Studies have demonstrated the synthesis of compounds derived from 2-Acetamido-3-(4-fluorophenyl)propanoic acid, revealing their potential in antitumor activities. The synthesized compounds, such as (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, have shown selective anti-tumor activities in vitro. These findings indicate a promising avenue in cancer research and drug development (Xiong Jing, 2011).

Enzyme Inhibition Studies

  • 2-Acetamido-3-(4-fluorophenyl)propanoic acid and its derivatives have been studied for their interactions with enzymes. For instance, the interaction of a related compound with alpha-chymotrypsin demonstrated enzyme inhibition. This kind of research helps in understanding the molecular mechanics of enzyme function and inhibition, which is crucial for developing new pharmaceuticals (L. A. Sylvia & J. T. Gerig, 1993).

Cheminformatics and Molecular Docking Studies

  • Cheminformatics research involving derivatives of 2-Acetamido-3-(4-fluorophenyl)propanoic acid, such as in the study of triazole-based compounds for tyrosinase inhibition, illustrates the role of this molecule in computational biology. Such studies are pivotal in drug design and understanding protein-ligand interactions (Mubashir Hassan et al., 2022).

Novel Synthesis Techniques

  • Research has been conducted on novel synthesis methods of compounds related to 2-Acetamido-3-(4-fluorophenyl)propanoic acid. These studies contribute to the field of synthetic chemistry, offering new routes for compound synthesis which could be beneficial for pharmaceutical applications and material sciences (M. K. Reddy et al., 2010).

Fluorochrome Application

  • Fluorochromes related to 2-Acetamido-3-(4-fluorophenyl)propanoic acid have been developed and used in immunofluorescence. This application is crucial in biological imaging and diagnostics, highlighting the compound's significance in biomedical research (P. Rothbarth et al., 1975).

Anti-Aging Skin Care

  • An inventive application of a derivative of 2-Acetamido-3-(4-fluorophenyl)propanoic acid is in anti-aging skin care. This derivative has been used to manufacture compositions with anti-aging effects, demonstrating the compound's versatility beyond traditional pharmaceutical applications (Dariusz Wawrzyniak et al., 2016).

properties

IUPAC Name

2-acetamido-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLBRFQYMSTLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306893
Record name N-Acetyl-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-(4-fluorophenyl)propanoic acid

CAS RN

17481-06-0
Record name N-Acetyl-4-fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17481-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17481-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523829
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-4-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-4-fluoro-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.707
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Krátký, Š Štěpánková, K Vorčáková, L Navrátilová… - Bioorganic …, 2017 - Elsevier
A series of thirty novel N-acetylated fluorophenylalanine-based aromatic amides and esters was synthesized using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide or phosphorus …
Number of citations: 9 www.sciencedirect.com
M Mansha, N Ullah, K Alhooshani - Zeitschrift für Naturforschung B, 2016 - degruyter.com
A series of new substituted pyrazoles 2–12 have been synthesized. The synthesized compounds are structural analogues of GGT1-DU40 1, a highly potent and selective inhibitor of …
Number of citations: 2 www.degruyter.com
M Mansha - 2017 - search.proquest.com
Untitled Page 1 Page 2 KING FAHD UNIVERSITY OF PETROLEUM & MINERALS DHAHRAN- 31261, SAUDI ARABIA DEANSHIP OF GRADUATE STUDIES This thesis, written by …
Number of citations: 0 search.proquest.com

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